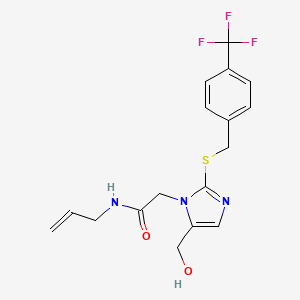

N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide

Description

Propriétés

IUPAC Name |

2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2S/c1-2-7-21-15(25)9-23-14(10-24)8-22-16(23)26-11-12-3-5-13(6-4-12)17(18,19)20/h2-6,8,24H,1,7,9-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROHLWNOSZGUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a hydroxymethyl group, and a trifluoromethylbenzyl moiety. Its chemical formula is represented as follows:

This structure contributes to its unique pharmacological properties, which are explored in the following sections.

Anticancer Properties

The compound's mechanism may involve the inhibition of mitotic spindle formation, akin to other kinesin spindle protein (KSP) inhibitors. Such compounds have demonstrated the ability to induce cellular death through the creation of monopolar spindles during mitosis . Although direct studies on N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide are sparse, its structural components align with known anticancer agents.

Enzyme Inhibition

The presence of the imidazole ring suggests potential as an enzyme inhibitor. Imidazole derivatives are known for their ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research into similar compounds has shown promising results in inhibiting enzymes such as α-glucosidase, which is vital for carbohydrate metabolism .

Study 1: Structure-Activity Relationship (SAR)

A study focusing on imidazole derivatives revealed that modifications at specific positions significantly affect biological activity. The introduction of hydroxymethyl groups enhanced the antiproliferative activity against cancer cell lines. The structure-activity relationship analysis indicated that compounds with increased lipophilicity exhibited higher antimicrobial activity .

Study 2: Comparative Analysis with Known Anticancer Agents

In comparative analyses, N-allyl derivatives were evaluated alongside established anticancer agents. Results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines. This positions N-allyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide as a candidate for further investigation .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzopsoralen | Antiproliferative | 31.25 | |

| KSP Inhibitor | Anticancer | 50 | |

| Hydroxymethyl Imidazole | Enzyme Inhibition | 40 |

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Effect |

|---|---|

| Hydroxymethyl Group | Increased antiproliferative activity |

| Trifluoromethyl Substituent | Enhanced lipophilicity and enzyme inhibition |

Comparaison Avec Des Composés Similaires

Structural Analogues with Imidazole-Thio-Acetamide Cores

Substituent Variations

: 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- : 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Substituents: Methoxyphenyl (electron-donating) and CF₃-phenyl.

: 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Functional Group Impact on Physicochemical Properties

Key Observations :

- The hydroxymethyl group in the target compound may improve solubility compared to ’s chlorophenyl derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.